

Discovery and initial characterization of Lys-CoA.

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Compound of Interest

Compound Name: Lys-CoA

Cat. No.: B15552236

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A comprehensive analysis of the scientific literature reveals that "Lys-CoA" is not a naturally occurring metabolite that was "discovered" in the traditional sense. Rather, the term predominantly refers to a synthetic molecule, S-[2-[[[(5S)-5-(Acetylamino)-6-amino-6-oxohexyl]amino]-2-oxoethyl]coenzyme A, developed as a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). This guide, therefore, addresses the broader and more biologically significant context of lysine acylation, a critical post-translational modification where various acyl-Coenzyme A molecules serve as donors for the modification of lysine residues on proteins. This process is fundamental to regulating protein function, gene expression, and metabolism.

Introduction to Lysine Acylation

Lysine acylation is a reversible post-translational modification where an acyl group is transferred from an acyl-Coenzyme A (acyl-CoA) molecule to the ϵ -amino group of a lysine residue within a protein.^[1] This modification neutralizes the positive charge of the lysine side chain and can introduce a variety of chemical moieties, thereby influencing protein structure, protein-protein interactions, and enzymatic activity.^[1] The most well-studied form of lysine acylation is acetylation, which plays a crucial role in regulating chromatin structure and gene expression.^{[2][3][4]} However, a growing body of research has identified numerous other forms of lysine acylation, including succinylation, malonylation, glutarylation, and fatty acylation, each linked to distinct metabolic pathways and cellular functions.^{[5][6][7]}

Key Acyl-CoA Donors in Lysine Acylation

The diverse array of lysine acylations is a direct reflection of the cellular pool of acyl-CoA molecules, which are central intermediates in metabolism. The availability of these acyl-CoA donors is tightly regulated and linked to the metabolic state of the cell.

Acyl-CoA Donor	Corresponding Lysine Acylation	Key Metabolic Source(s)
Acetyl-CoA	Acetylation	Glycolysis, fatty acid oxidation, amino acid catabolism[2][8]
Succinyl-CoA	Succinylation	Tricarboxylic acid (TCA) cycle[5]
Malonyl-CoA	Malonylation	Fatty acid synthesis[5][9]
Glutaryl-CoA	Glutarylation	Lysine and tryptophan catabolism[10]
Fatty Acyl-CoAs	Fatty Acylation	Fatty acid metabolism[6]
Propionyl-CoA	Propionylation	Odd-chain fatty acid degradation, amino acid catabolism[9]
Butyryl-CoA	Butyrylation	Lipid metabolism[9]
Crotonyl-CoA	Crotonylation	Fatty acid oxidation, amino acid catabolism[9]

Enzymatic Regulation of Lysine Acylation

The dynamic nature of lysine acylation is controlled by the opposing activities of two enzyme families: lysine acyltransferases (KATs), which add the acyl group, and lysine deacylases (KDACs), which remove it.

Lysine Acetyltransferases (KATs)

Lysine acetyltransferases (also known as histone acetyltransferases or HATs) catalyze the transfer of an acetyl group from acetyl-CoA to a lysine residue.[2][5] While initially discovered for their role in histone acetylation, it is now known that KATs target a vast number of non-

histone proteins involved in virtually all cellular processes.[4][11] Some KATs, such as p300/CBP, have been shown to catalyze other types of acylations, albeit with lower efficiency than acetylation.[7]

Lysine Deacylases (KDACs)

Lysine deacetylases (also known as histone deacetylases or HDACs) remove acetyl groups from lysine residues.[5] This family of enzymes includes the zinc-dependent HDACs and the NAD⁺-dependent sirtuins.[6] Similar to KATs, KDACs also act on a wide range of non-histone substrates. Some sirtuins have been shown to have robust deacylase activity against other modifications, such as succinylation and fatty acylation.[6]

Experimental Protocols for Studying Lysine Acylation

The study of lysine acylation involves a variety of techniques to identify acylated proteins, map modification sites, and characterize the enzymes involved.

Identification of Acylated Proteins by Mass Spectrometry

Objective: To identify proteins that are post-translationally modified by a specific acylation.

Protocol:

- **Protein Extraction:** Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, nicotinamide) to preserve the acylation state.
- **Protein Digestion:** Reduce and alkylate the protein extract, followed by digestion with a protease (e.g., trypsin).
- **Immunoaffinity Enrichment (Optional but Recommended):** Use an antibody specific to the acyl-lysine of interest to enrich for acylated peptides.
- **LC-MS/MS Analysis:** Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated peptides and their corresponding proteins.

- **Data Analysis:** Use database search algorithms to identify the peptides and localize the acylation sites.

In Vitro Acyltransferase Assay

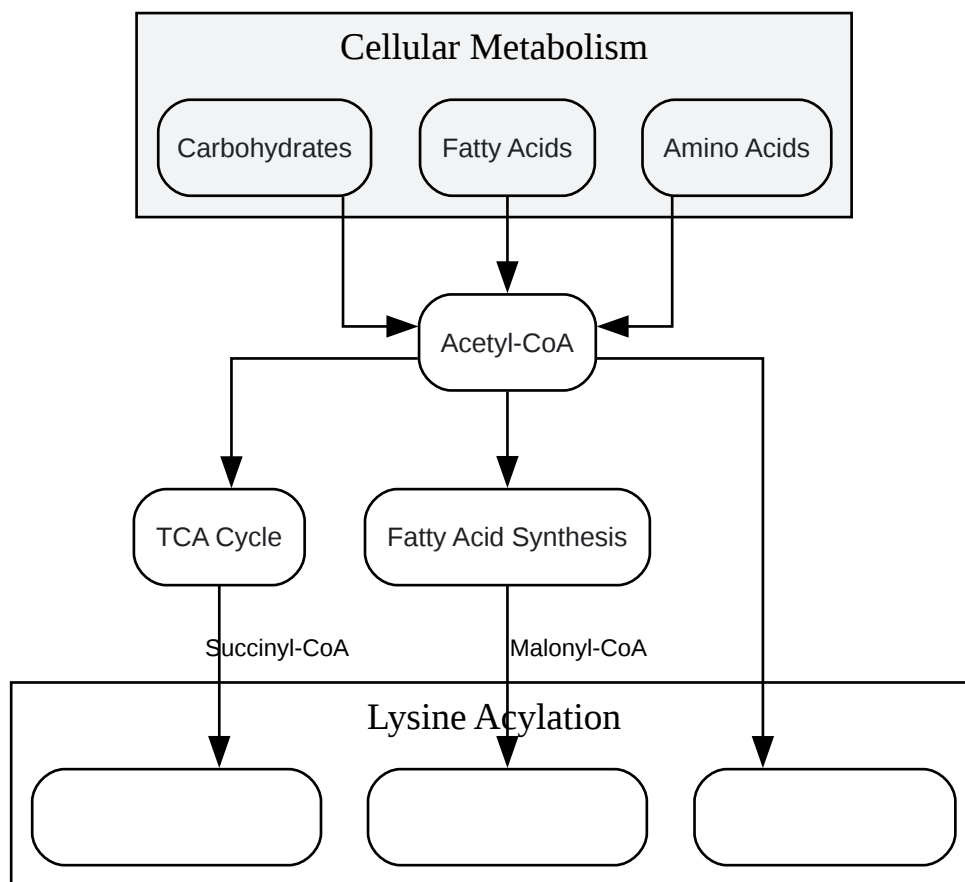
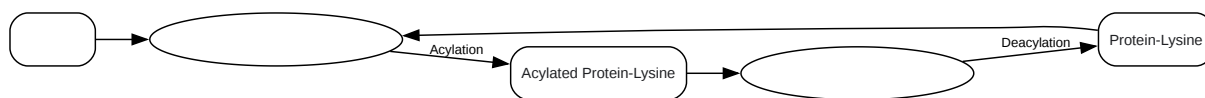
Objective: To determine if a specific protein is a substrate for a particular lysine acyltransferase.

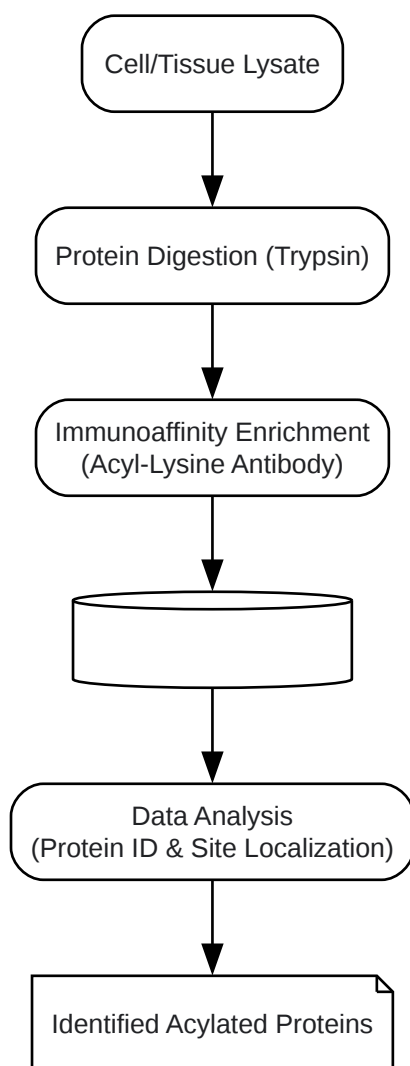
Protocol:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, combine a purified recombinant lysine acyltransferase, a purified substrate protein, and the corresponding acyl-CoA in a suitable reaction buffer.
- **Incubation:** Incubate the reaction mixture at 30-37°C for 1-2 hours.
- **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer.
- **Western Blot Analysis:** Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the acyl-lysine of interest to detect the acylated substrate.

Signaling Pathways and Workflows

The following diagrams illustrate key concepts in the study of lysine acylation.





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